(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-4-11-23-18-15(27-2)9-10-16(28-3)19(18)30-20(23)22-17(25)12-24-13-7-5-6-8-14(13)29-21(24)26/h1,5-10H,11-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRPUFMBJVYCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CN3C4=CC=CC=C4OC3=O)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic molecule with potential biological activities. Its structure includes a benzo[d]thiazole core and various functional groups that may contribute to its pharmacological properties. This article will explore its biological activity, including synthesis, mechanism of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 370.4 g/mol . The structural complexity arises from the presence of multiple functional groups, including methoxy and propargyl substituents, which enhance its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1203440-68-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazole and oxazole moieties. The thiazole ring has been associated with significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values indicating their effectiveness in inhibiting cancer cell proliferation:
- IC50 Values : Some thiazole derivatives exhibit IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as A549 (human lung adenocarcinoma) and Jurkat cells (T-cell leukemia) .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that it interacts with specific biological targets involved in cell signaling pathways related to cancer progression. The presence of electron-donating groups, such as methoxy substituents, may enhance its binding affinity to these targets .
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives based on thiazole and evaluated their anticancer activity against various cell lines. The findings indicated that modifications in the substituents significantly affected the cytotoxicity profile .
- Comparative Analysis : In comparative studies, compounds structurally similar to (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide demonstrated enhanced activity due to specific structural features like methyl substitutions on the phenyl ring .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Position : The target compound’s 4,7-dimethoxy groups contrast with the 6-methylsulfonyl group in its closest analogue (), which may alter solubility and electronic properties .
- Bioactivity : Compounds like 5d () demonstrate that benzothiazole-thio derivatives with spiro systems exhibit enhanced anti-inflammatory activity compared to simpler acetamides .
Critical Analysis :
- The target compound’s synthesis is inferred to involve propargylation of benzothiazole followed by condensation with 2-oxobenzo[d]oxazol-3(2H)-yl acetamide, analogous to ’s CuAAC protocol .
- Copper catalysis () offers regioselectivity for triazole formation, but the target compound’s imine linkage may require milder bases to preserve stereochemistry .
Table 3: Comparative Bioactivity and Spectral Data
Notable Findings:
- Nitro Groups : The 2-nitrophenyl substituent in 6b () enhances antimicrobial activity via electron-withdrawing effects, suggesting that the target compound’s dimethoxy groups (electron-donating) may reduce potency in similar assays .
- Spiro Systems : Compounds like 5d () show that rigid spiro frameworks improve anti-inflammatory efficacy compared to flexible acetamide chains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, leveraging copper-catalyzed click chemistry. For example, alkyne-containing intermediates (e.g., prop-2-yn-1-yl derivatives) react with azides under mild conditions (room temperature, tert-butanol/water solvent system) with Cu(OAc)₂ as a catalyst. Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2), followed by extraction, drying, and recrystallization in ethanol .
Q. How is the compound characterized structurally?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups like C=O (1670–1680 cm⁻¹), C=C aromatic stretches (1580–1600 cm⁻¹), and NH/CH bonds (3260–3300 cm⁻¹) .
- NMR spectroscopy : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm, triazole protons at δ 8.3–8.4 ppm), while ¹³C NMR confirms carbonyl carbons (165–170 ppm) and methoxy groups (52–62 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for analogs: 404.1359; observed: 404.1348) .
Q. What are the critical functional groups influencing reactivity?
- Methodological Answer : The prop-2-yn-1-yl group enables click chemistry for derivatization, while the benzo[d]thiazole and oxazolone moieties contribute to π-stacking and hydrogen-bonding interactions. Methoxy groups enhance solubility and modulate electronic effects .
Advanced Research Questions
Q. How can synthesis yield be optimized for derivatives with nitro or thiophene substituents?
- Methodological Answer :
- Catalyst optimization : Replace Cu(OAc)₂ with CuI for enhanced regioselectivity in triazole formation.
- Solvent tuning : Use DMF or DCM for nitro-substituted analogs to improve solubility of intermediates .
- Temperature control : Heating to 70°C accelerates cycloaddition but may require quenching with ice to prevent byproducts .
Q. How to resolve contradictions in spectral data (e.g., unexpected shifts in ¹³C NMR)?
- Methodological Answer :
- Dynamic effects : Check for tautomerism in the benzo[d]thiazol-2(3H)-ylidene moiety, which can cause shifting. Use variable-temperature NMR to confirm .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related thiadiazole-triazine hybrids .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What strategies validate electronic properties for biological activity studies?
- Methodological Answer :
- Electrochemical assays : Measure redox potentials via cyclic voltammetry to assess electron-withdrawing/donating effects of substituents.
- UV-Vis spectroscopy : Analyze λmax shifts in DMSO to correlate conjugation length with bioactivity (e.g., anti-inflammatory potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
